(3-methyl-1,2-oxazol-4-yl)methanethiol
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Overview
Description
(3-methyl-1,2-oxazol-4-yl)methanethiol is a heterocyclic compound containing an oxazole ring with a thiol group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1,2-oxazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-formyl-1,2-oxazole with a thiol reagent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1,2-oxazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes or alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Addition: Catalysts such as transition metals may be employed to facilitate the addition reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted oxazole derivatives.
Addition: Thioethers or other sulfur-containing compounds.
Scientific Research Applications
(3-methyl-1,2-oxazol-4-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-methyl-1,2-oxazol-4-yl)methanethiol involves its interaction with molecular targets through its thiol group and oxazole ring. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1,2-oxazol-4-yl)methanethiol
- (3-methyl-1,2-oxazol-5-yl)methanethiol
- (3-methyl-1,2-oxazol-4-yl)ethanethiol
Uniqueness
(3-methyl-1,2-oxazol-4-yl)methanethiol is unique due to the specific positioning of the methyl and thiol groups on the oxazole ring, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct chemical and biological activities compared to other similar compounds.
Properties
CAS No. |
2353218-24-1 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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